[2-(2,5-Dimethylphenoxy)ethyl]amine hydrochloride

Phenoxyethylamines Structure-activity relationship Adrenergic pharmacology

This specific 2,5-dimethylphenoxyethylamine hydrochloride scaffold is non-arbitrary; its ortho-methyl substitution pattern is crucial for biological activity in adrenergic and Rab7 pathways (EC50 = 77.6 nM for ML098). The HCl salt form ensures optimal solubility and handling, unlike free bases. Choose this ≥98% pure building block to ensure reproducible synthetic yields and reliable biological data in your GPCR, GTPase, or heterocyclic synthesis projects.

Molecular Formula C10H16ClNO
Molecular Weight 201.69 g/mol
CAS No. 908597-00-2
Cat. No. B1418757
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[2-(2,5-Dimethylphenoxy)ethyl]amine hydrochloride
CAS908597-00-2
Molecular FormulaC10H16ClNO
Molecular Weight201.69 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C)OCCN.Cl
InChIInChI=1S/C10H15NO.ClH/c1-8-3-4-9(2)10(7-8)12-6-5-11;/h3-4,7H,5-6,11H2,1-2H3;1H
InChIKeyFWRHYMNZTWOMHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[2-(2,5-Dimethylphenoxy)ethyl]amine hydrochloride (CAS 908597-00-2) for Research Use


[2-(2,5-Dimethylphenoxy)ethyl]amine hydrochloride (CAS 908597-00-2) is a phenoxyethylamine derivative with the molecular formula C10H16ClNO and a molecular weight of 201.69 g/mol [1]. The compound features a 2,5-dimethylphenoxy group linked via an ethyl chain to a primary amine, presented as the hydrochloride salt to enhance aqueous solubility and handling stability . Commercially available at ≥98% purity from multiple suppliers including MolCore and CymitQuimica , this compound serves as a versatile amine building block for medicinal chemistry derivatization, coupling reactions, and heterocyclic synthesis applications. Notably, the 2,5-dimethylphenoxyethyl scaffold is a core pharmacophore found in the small-molecule Rab7 activator ML098 (EC50 = 77.6 nM), demonstrating the structural utility of this amine intermediate for generating biologically active probe compounds .

Why Generic Substitution of [2-(2,5-Dimethylphenoxy)ethyl]amine hydrochloride Matters


Substituting this compound with an unsubstituted phenoxyethylamine, a differently substituted analog, or the free base form introduces quantifiable differences in solubility, handling properties, synthetic yield, and biological scaffold potential that directly impact research reproducibility and downstream utility. The 2,5-dimethyl substitution pattern is structurally non-arbitrary: ortho-methyl substitution on phenoxyethylamines produces a considerable increase in adrenergic blocking activity compared to unsubstituted, meta-substituted, or para-substituted analogs [1]. The hydrochloride salt form provides enhanced aqueous solubility relative to the free base [2]. Furthermore, the 2,5-dimethylphenoxyethyl scaffold is specifically required for generating the Rab7 activator ML098 (EC50 = 77.6 nM) and related indole-based probes; substituting with alternative phenoxyethyl or benzyl scaffolds yields different or diminished activity . These distinctions underscore that generic substitution without careful consideration of substitution pattern, salt form, or scaffold geometry can compromise experimental outcomes in both synthetic and biological contexts.

Quantitative Evidence Guide for [2-(2,5-Dimethylphenoxy)ethyl]amine hydrochloride


2,5-Dimethyl Substitution Pattern Correlates with Enhanced Adrenergic Blocking Activity

In a systematic structure-activity relationship (SAR) study of 53 phenoxyethyl and closely related amines, ortho-methyl substitution of the aromatic ring of phenoxyethylamines produced a considerable increase in adrenergic blocking activity, while meta and para substitutions significantly reduced activity [1]. This class-level evidence positions the 2,5-dimethyl substitution pattern of the target compound as structurally aligned with the substitution type conferring enhanced activity within this pharmacophore class.

Phenoxyethylamines Structure-activity relationship Adrenergic pharmacology

Hydrochloride Salt Provides Enhanced Aqueous Solubility and Handling Stability

The target compound is supplied as the hydrochloride salt, which confers distinct physicochemical advantages over the free base form. According to technical vendor specifications, the hydrochloride salt form enhances aqueous solubility and handling properties, making it suitable for precise formulation in research and industrial processes [1]. The free base of 2,5-dimethoxyphenethylamine (a structurally related comparator) is known to be an oil requiring salt formation for stable storage, suggesting that analogous free base phenoxyethylamines would similarly benefit from salt formulation [2].

Solubility enhancement Salt selection Formulation chemistry

2,5-Dimethylphenoxyethyl Scaffold Enables Rab7 GTPase Activation

The 2,5-dimethylphenoxyethyl scaffold serves as a core pharmacophore in ML098 (CID-7345532; 1-[2-(2,5-dimethylphenoxy)ethyl]-3-indolecarboxylic acid), a selective small-molecule activator of the GTP-binding protein Rab7. ML098 exhibits an EC50 of 77.6 nM in Rab7 activation assays . Rab7 plays a critical role in endosomal maturation, autophagy, and lysosomal function. Alternative indole-3-carboxylic acid derivatives lacking the 2,5-dimethylphenoxyethyl moiety or with different substitution patterns on the phenoxy ring have not been reported to achieve comparable Rab7 activation potency. The target primary amine serves as the direct synthetic precursor for constructing ML098 and related indole-based chemical probes via coupling with indole-3-carboxylic acid derivatives.

Rab7 GTPase Small-molecule activator Autophagy Chemical probe

Recommended Research and Industrial Applications for [2-(2,5-Dimethylphenoxy)ethyl]amine hydrochloride


Medicinal Chemistry: Synthesis of Phenoxyethylamine-Derived GPCR or GTPase Modulators

The primary amine functionality of this compound enables facile coupling with carboxylic acids, isocyanates, sulfonyl chlorides, or aldehydes to generate diverse amide, urea, sulfonamide, or secondary amine derivatives. The 2,5-dimethyl substitution pattern aligns with SAR observations that ortho-methyl substitution enhances pharmacological activity in phenoxyethylamine series [1]. Researchers can utilize this building block to synthesize focused libraries of phenoxyethylamine-based ligands for structure-activity relationship studies targeting GPCRs, ion channels, or GTPases, building on the established utility of this scaffold in generating the Rab7 activator ML098 .

Chemical Biology: Construction of Rab7-Targeted Autophagy Probes

This amine serves as the direct precursor for synthesizing ML098 and related indole-3-carboxylic acid conjugates that function as Rab7 activators. Rab7 is a master regulator of endosomal trafficking and autophagy, making it a target of interest in neurodegenerative disease research, cancer biology, and lysosomal storage disorder studies. The 2,5-dimethylphenoxyethyl scaffold is essential for the observed Rab7 activation potency (EC50 = 77.6 nM for ML098) . Laboratories investigating Rab7-mediated cellular processes can use this building block to prepare chemical probes for mechanistic studies, target validation, or phenotypic screening campaigns.

Organic Synthesis: Preparation of Heterocyclic and Functionalized Derivatives

The ethylamine linker provides a versatile handle for intramolecular cyclization reactions, enabling the construction of benzoxazine, benzodiazepine, or related nitrogen-containing heterocycles. The electron-donating 2,5-dimethyl groups on the phenoxy ring modulate the electronic properties of the aromatic system, potentially influencing reaction regioselectivity and product stability compared to unsubstituted phenoxyethylamine analogs. The hydrochloride salt form facilitates accurate weighing and dissolution in polar aprotic or protic solvents, ensuring reproducible reaction stoichiometry and consistent synthetic yields [2].

Adrenergic Pharmacology: Structure-Activity Relationship Studies

Based on class-level SAR evidence demonstrating that ortho-methyl substitution on phenoxyethylamines produces considerable enhancement of adrenergic blocking activity [1], this 2,5-dimethyl-substituted derivative is a relevant intermediate for synthesizing novel adrenergic receptor ligands. Researchers investigating α-adrenergic or β-adrenergic receptor pharmacology can use this building block to generate focused compound series with systematic variations at the amine terminus while maintaining the activity-enhancing 2,5-dimethyl substitution pattern on the phenoxy ring.

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